![molecular formula C16H16N2O4 B5801320 benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)
benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate, also known as benzyl carbamate, is a chemical compound that has been widely studied for its potential applications in various fields. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated extensively.
Wissenschaftliche Forschungsanwendungen
Benzyl carbamate has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Benzyl carbamate has been shown to have potent anti-cancer activity, and research is ongoing to develop new drugs based on this compound.
Wirkmechanismus
The mechanism of action of benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. This inhibition leads to the death of cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
Benzyl carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound carbamate has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate carbamate in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound carbamate in lab experiments is its potential toxicity. Careful handling and safety precautions must be taken when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research on benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate carbamate. One area of research is in the development of new drugs based on this compound for the treatment of cancer. Another area of research is in the study of the compound's anti-inflammatory and antioxidant properties and its potential applications in the treatment of other diseases. Additionally, research is ongoing to better understand the compound's mechanism of action and how it can be optimized for maximum efficacy.
Synthesemethoden
Benzyl carbamate can be synthesized through the reaction of benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamateamine and ethyl chloroformate. This reaction results in the formation of the carbamate group, which is responsible for the compound's biological activity. The synthesis of benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate carbamate has been optimized to produce high yields of pure compound, which is essential for scientific research applications.
Eigenschaften
IUPAC Name |
benzyl N-[4-(2-amino-2-oxoethoxy)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c17-15(19)11-21-14-8-6-13(7-9-14)18-16(20)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVUQIPEVAGNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


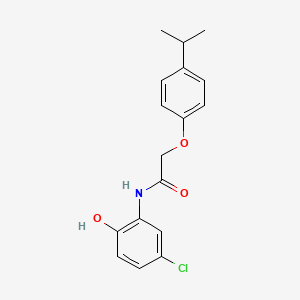
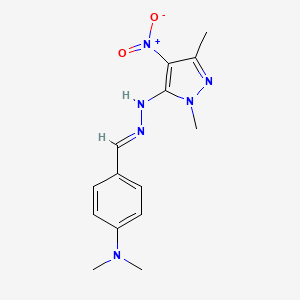
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
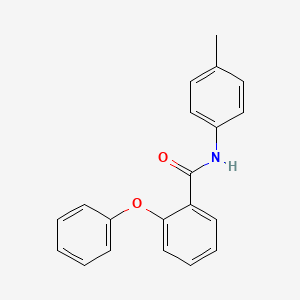
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)
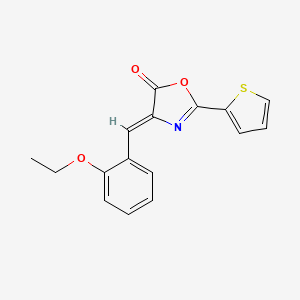
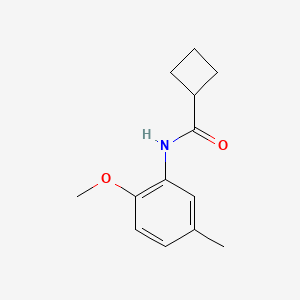
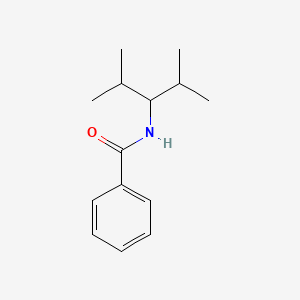
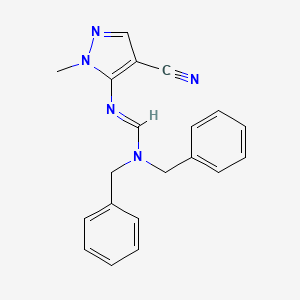
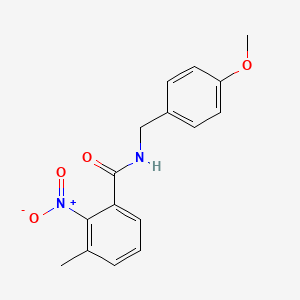

![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)